molecular formula C16H14F2N2O5 B10972362 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B10972362
M. Wt: 352.29 g/mol
InChI Key: JYNKWGNNPIYUFV-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide core, along with a nitrophenyl substituent. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of methoxy groups to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A benzamide derivative used as a tyrosine kinase inhibitor for cancer treatment.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and antiproliferative properties.

Uniqueness

4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy and methoxy groups, along with the nitrophenyl substituent, contribute to its potential as a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H14F2N2O5

Molecular Weight

352.29 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(2-methyl-5-nitrophenyl)benzamide

InChI

InChI=1S/C16H14F2N2O5/c1-9-3-5-11(20(22)23)8-12(9)19-15(21)10-4-6-13(25-16(17)18)14(7-10)24-2/h3-8,16H,1-2H3,(H,19,21)

InChI Key

JYNKWGNNPIYUFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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